trans-1,2-Bis(trimethylsilyl)ethylene

Organosilicon Chemistry Precursor Purification Physical Property Comparison

trans-1,2-Bis(trimethylsilyl)ethylene (CAS 18178-59-1) is a symmetrical, trans-configured organosilicon alkene bearing two trimethylsilyl (–Si(CH₃)₃) groups across the C=C bond. With a molecular formula of C₈H₂₀Si₂ and a molecular weight of 172.41 g·mol⁻¹, the compound is a colorless liquid at ambient temperature (mp −18 °C; bp 156–158 °C).

Molecular Formula C8H20Si2
Molecular Weight 172.41 g/mol
CAS No. 18178-59-1
Cat. No. B092561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Bis(trimethylsilyl)ethylene
CAS18178-59-1
SynonymsSilane, 1,2-ethenediylbis(trimethyl-, (E)-
Molecular FormulaC8H20Si2
Molecular Weight172.41 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C=C[Si](C)(C)C
InChIInChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+
InChIKeyAMGXUPKDZBCKPF-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,2-Bis(trimethylsilyl)ethylene (CAS 18178-59-1): Procurement-Relevant Physicochemical and Structural Baseline


trans-1,2-Bis(trimethylsilyl)ethylene (CAS 18178-59-1) is a symmetrical, trans-configured organosilicon alkene bearing two trimethylsilyl (–Si(CH₃)₃) groups across the C=C bond [1]. With a molecular formula of C₈H₂₀Si₂ and a molecular weight of 172.41 g·mol⁻¹, the compound is a colorless liquid at ambient temperature (mp −18 °C; bp 156–158 °C) [2]. Its sterically and electronically defined trans geometry fundamentally distinguishes it from the cis-1,2-isomer (CAS 18178-60-4), the geminal 1,1-bis(trimethylsilyl)ethylene (CAS 5654-07-9), and the alkyne analog bis(trimethylsilyl)acetylene (CAS 14630-40-1), thereby dictating unique reactivity profiles in hydrosilylation, cross-coupling, and olefin metathesis that cannot be replicated by simple in-class substitution [1][3].

Stereospecific cross-coupling trans geometry delivers (Z)-β-silylstyrenes via Pd-catalyzed arylation.
β-SiMe₃ elimination manifold Dual TMS substitution enables a clean Ru-catalyzed propene synthesis.
Extended liquid-phase range Higher boiling point supports ambient-pressure reactions above 100 °C.
QC-friendly NMR fingerprint Single SiCH₃ singlet simplifies reaction monitoring and identity check.

Why Generic 'Bis(trimethylsilyl)ethylene' Substitution Fails: Steric, Electronic, and Geometric Imperatives for trans-1,2-Bis(trimethylsilyl)ethylene Procurement


The term 'bis(trimethylsilyl)ethylene' encompasses three constitutionally distinct C₈H₂₀Si₂ species—trans-1,2-, cis-1,2-, and 1,1-bis(trimethylsilyl)ethylene—whose physical properties diverge sufficiently to compromise synthetic reproducibility if interchanged uncritically. The trans isomer exhibits a boiling point approximately 18 °C higher than the 1,1-isomer (156–158 °C vs. 138.4 °C) [1] and, unlike the sterically congested cis isomer (CAS 18178-60-4) where the two bulky –Si(CH₃)₃ groups occupy the same side of the double bond, the trans configuration provides unobstructed access to the π-system for transition-metal-mediated transformations . These differences in geometry, steric environment, and electronic structure mean that substituting one isomer for another can alter reaction kinetics, stereochemical outcomes, and product distributions—outcomes rigorously documented in the quantitative evidence below [2].

Target
trans-1,2-Bis(trimethylsilyl)ethylene
cis isomer
Opposite alkene geometry gives different stereochemical outcome in cross-coupling; may shift product configuration.
1,1-regioisomer
Inequivalent silyl environments alter reaction pathway and complicate NMR monitoring; may not support β-SiMe₃ elimination.
Vinyltrimethylsilane
Mono-silyl analog lacks second silicon center for the unique β-elimination manifold; yields complex metathesis mixtures.
BTMSA
Alkyne backbone precludes olefin geometry control; fundamentally different reactivity class.

trans-1,2-Bis(trimethylsilyl)ethylene (CAS 18178-59-1): Comparator-Anchored Quantitative Differentiation Evidence


Boiling Point Differentiation: trans-1,2- vs. 1,1-Bis(trimethylsilyl)ethylene

The trans-1,2-isomer exhibits a boiling point of 156–158 °C (760 mmHg), which is substantially higher than the 138.4 °C boiling point of the 1,1-bis(trimethylsilyl)ethylene isomer . This ~18 °C differential directly impacts distillation-based purification strategies and vapor-phase handling protocols during procurement specification. The trans isomer's higher boiling point reflects stronger intermolecular forces arising from its more extended, symmetrical geometry compared to the geminally substituted 1,1-isomer .

Stereochemistry outcome
Head-to-head
Z vs. E product
trans substrate: exclusive (Z)-aryl-silylethylene
Organotin analog: exclusive (E)-product
Absolute stereospecificity in Pd-catalyzed arylation.
Reaction conditions: Pd(OAc)₂/AgF, aryl halide.
Organosilicon Chemistry Precursor Purification Physical Property Comparison

Hydrolytic Stability Advantage: trans-1,2-Bis(trimethylsilyl)ethylene vs. Chlorosilane Reagents

The compound is assigned a hydrolysis sensitivity rating of 4 on the standard 1–7 scale (where 1 = vigorous reaction with water, 7 = inert), corresponding to 'no reaction with water under neutral conditions' . This contrasts sharply with widely used silylating agents such as trimethylsilyl chloride (TMSCl, rating 1: vigorous reaction) and even with the alkyne analog bis(trimethylsilyl)acetylene (mp 21–24 °C, requiring refrigerated storage) [1]. The trans-1,2-bis(trimethylsilyl)ethylene can therefore be handled and stored under ambient conditions without special moisture exclusion, reducing procurement and operational complexity.

Ru reaction pathway
Head-to-head
Selective vs. mixture
trans isomer: single propene derivative
Vinyltrimethylsilane: multi-component mixture
β-SiMe₃ elimination pathway is unique to bis(silyl) substrate.
Stoichiometric Ru-benzylidene, CD₂Cl₂, rt.
Moisture Sensitivity Storage Stability Organosilicon Reagent Handling

Ionization Energy Reduction vs. Ethylene: Quantifying the Electron-Donating Effect of Two Trimethylsilyl Groups

The vertical ionization energy (IE) of trans-1,2-bis(trimethylsilyl)ethylene is 9.19 eV (photoelectron spectroscopy, PE) and 9.32 ± 0.04 eV (electron impact, EI) [1]. This represents a substantial reduction of approximately 1.3 eV relative to the IE of unsubstituted ethylene (10.51 eV) [2]. The 12% ionization energy lowering is attributable to the electron-donating (+I and hyperconjugative) effects of the two trimethylsilyl substituents, which raise the energy of the highest occupied molecular orbital (HOMO) and enhance the nucleophilicity of the π-system. This electronic perturbation is stereoelectronically dependent and cannot be replicated by the 1,1-isomer, where both silyl groups are attached to the same sp² carbon, nor by the acetylene analog which lacks the alkene π-system [1][2].

Thermal range
Reported
Δbp +7.1 °C / +90.5 °C
trans isomer: 145.5 °C vs 1,1-isomer: 138.4 °C; vinyltrimethylsilane: 55 °C
Extends ambient-pressure reaction window to >100 °C.
All values at 760 mmHg.
Photoelectron Spectroscopy Electronic Structure Donor-Acceptor Properties

Stereospecific Palladium-Catalyzed Arylation: Exclusive (Z)-Product Formation from the (E)-Substrate

The (E)-1,2-bis(trimethylsilyl)ethylene substrate undergoes palladium-catalyzed arylation with aryl halides to produce exclusively (Z)-trimethyl(2-arylethenyl)silanes with complete stereochemical inversion at the reacting carbon [1]. The steric bulk of the two trans-oriented trimethylsilyl groups directs the palladium migratory insertion and subsequent β-SiMe₃ elimination steps to occur with high stereospecificity. When the same protocol is applied to the alkyne analog bis(trimethylsilyl)acetylene, the product manifold shifts toward disilylethynes and trisilylethenes via competing elimination–readdition sequences, demonstrating divergent chemoselectivity [2]. The trans-1,2- geometry thus serves as an essential stereochemical control element that cannot be replicated by the cis isomer (which would lead to (E)-products via the same inversion mechanism) or the acetylene.

NMR fingerprint
Reported
δ 0.06 ppm, s, 18H
Single ¹H singlet for both TMS groups; ¹³C CH at δ 150.70
Magnetic equivalence simplifies identity verification and reaction monitoring.
¹H NMR (300 MHz, CDCl₃).
Cross-Coupling Stereoselective Synthesis Heck Arylation

Olefin Metathesis Reactivity: Quantitative Product Selectivity with Ruthenium–Benzylidene Catalysts

The reaction of (E)-bis(trimethylsilyl)ethene with ruthenium–benzylidene complexes [Cl₂(PCy₃)₂Ru=C(H)C₆H₄R-p] (R = H, Cl, OMe) proceeds via cross-metathesis to afford 3,3-bis(trimethylsilyl)-1-arylprop-1-ene products in good yields [1]. In contrast, the analogous reaction with para-methoxy-substituted trimethylsilylstilbene (a mono-silylated styrene) yields mixtures of cross-metathesis products and various propene derivatives arising from competing β-SiMe₃ elimination/reductive elimination pathways [1]. The two trans-disposed trimethylsilyl groups in the title compound suppress the undesired β-SiMe₃ elimination pathway, favoring the metathesis pathway, a selectivity advantage not observed with mono-silylated or cis-disposed analogs.

Isomer separation
Method context
GAC baseline resolution
Graphitized carbon black separates trans from cis isomer; superior to GLC.
Enables QC verification of stereoisomeric purity (≥95% typical).
Vyazankin et al. (1969); retention volumes quantified.
Olefin Metathesis Ruthenium Catalysis Silyl-Alkene Reactivity

trans-1,2-Bis(trimethylsilyl)ethylene (CAS 18178-59-1): Evidence-Anchored Application Scenarios for Procurement Decision-Making


Stereoselective (Z)-Vinylsilane Synthesis via Palladium-Catalyzed Arylation

When the synthetic objective is the preparation of (Z)-configured 2-aryl-1-trimethylsilylethylenes with high stereochemical purity, the (E)-1,2-bis(trimethylsilyl)ethylene substrate is the only viable precursor among the C₈H₂₀Si₂ isomer family. The Pd(0)-catalyzed arylation proceeds with exclusive (Z)-selectivity (>95%) [1], leveraging the trans geometry to direct stereospecific β-SiMe₃ elimination. The cis-1,2-isomer would yield the (E)-product, while the 1,1-isomer and the acetylene analog would lead to complex mixtures [1][2]. This application is critical in medicinal chemistry for the construction of geometrically defined styryl–silane pharmacophores.

Ruthenium-Catalyzed Cross-Metathesis for 3,3-Bis(trimethylsilyl)-1-arylprop-1-ene Building Blocks

Researchers performing olefin cross-metathesis with Grubbs-type ruthenium–benzylidene catalysts should procure the trans-1,2-isomer specifically, as the two trans-disposed trimethylsilyl groups suppress the competing β-SiMe₃ elimination pathway and direct the reaction toward the desired 3,3-bis(trimethylsilyl)-1-arylprop-1-ene products [1]. Mono-silylated styrenes and cis-configured analogs are documented to produce complex product mixtures under identical conditions [1]. The resulting geminal bis(silyl) products serve as versatile intermediates for further desilylative functionalization in complex molecule synthesis.

Ambient-Stable Organosilicon Reagent for Moisture-Insensitive Protocols

For laboratories or pilot-scale operations that require an organosilicon alkene with minimal hydrolytic sensitivity, the trans-1,2-bis(trimethylsilyl)ethylene offers a hydrolysis sensitivity rating of 4 (no reaction with water under neutral conditions), enabling ambient storage and handling without stringent moisture exclusion [1]. This contrasts with commonly used silylating agents such as TMSCl (rating 1) that require anhydrous techniques, and with the acetylene analog bis(trimethylsilyl)acetylene which is a low-melting solid (mp 21–24 °C) requiring refrigerated storage [2]. This cost-of-ownership advantage is especially relevant for multi-step synthetic sequences where multiple silylated intermediates are employed.

Electronic Structure Studies and Donor–Acceptor Molecular Design

The quantifiable 1.3 eV reduction in ionization energy relative to ethylene (9.19 eV vs. 10.51 eV) [1] makes trans-1,2-bis(trimethylsilyl)ethylene a well-defined model substrate for studying the electronic effects of β-silyl substitution on alkene π-systems. This data is directly relevant to the rational design of electron-rich alkenes for donor–acceptor materials, charge-transfer complexes, and as nucleophilic components in cycloaddition reactions. The trans geometry ensures that both silyl groups contribute maximally to the HOMO energy through hyperconjugation, a stereoelectronic effect attenuated in the cis isomer.

Application
Selection Property
Validation Focus
Stereospecific (Z)-β-silylstyrene synthesis
Trans geometry for exclusive Z-arylation
Product stereochemistry confirmation by NMR
Ru-catalyzed propene derivatives
Dual silyl substitution for β-SiMe₃ elimination
Reaction selectivity and isolated yield vs. byproducts
High-temperature organosilicon transformations
Extended liquid range and hydrolytic tolerance
Reaction temperature window without pressurization
Analytical reference for bis(silyl)ethene QC
Stereoisomeric purity and NMR fingerprint
GAC method transfer and batch purity documentation
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